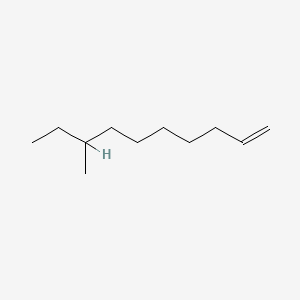![molecular formula C15H16ClNO2 B3385098 2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 610274-25-4](/img/structure/B3385098.png)
2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Overview
Description
The compound “2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a dimethyl group and a complex side chain containing a ketone functional group, a chlorine atom, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the dimethyl group, and the attachment of the side chain. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The presence of the aromatic pyrrole ring could potentially have significant effects on the compound’s chemical properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the polar carbonyl and ether groups suggests that this compound might have some degree of solubility in polar solvents .Scientific Research Applications
Chemistry and Derivatives
Research on compounds structurally related to 2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one focuses on their chemical synthesis and potential applications. The preparation and study of methoxychlor derivatives, for instance, have been significant for understanding microbial degradation processes and developing synthetic methodologies. Baarschers and Vukmanich (1986) reinvestigated the synthesis of related compounds, revealing insights into their chemical behaviors and solubility characteristics (Baarschers & Vukmanich, 1986).
Synthesis of Polysubstituted Pyrroles
A metal-free method for synthesizing polysubstituted pyrrole derivatives demonstrates the versatility of these compounds in organic synthesis. Kumar, Rāmānand, and Tadigoppula (2017) developed an efficient synthesis route using surfactants in an aqueous medium, showcasing an environmentally friendly approach to creating complex pyrrole structures (Kumar, Rāmānand, & Tadigoppula, 2017).
Conducting Polymers Based on Pyrrole Derivatives
Pandule et al. (2014) synthesized a series of conducting polymers from pyrrole derivatives, exploring the effects of substituents on their electrical and thermal properties. This research highlights the potential use of such compounds in the development of new materials with tailored electrical conductivity and stability (Pandule et al., 2014).
Reaction Mechanisms and Structural Studies
Studies on the reactivity and structural characterization of pyrrole derivatives, such as those conducted by Kosolapova et al. (2013), provide foundational knowledge for understanding the complex chemistry of these compounds. Their work on the reactions of specific chloro and methoxy-substituted furanones with binucleophilic agents adds to the broader understanding of pyrrole chemistry and its potential applications in synthesis and material science (Kosolapova et al., 2013).
Corrosion Inhibition and Protective Coatings
The synthesis and characterization of pyrrole derivatives for applications such as corrosion inhibition showcase their utility in protective coatings. Louroubi et al. (2019) synthesized a new pyrrole derivative and evaluated its efficiency in inhibiting steel corrosion, demonstrating the compound's potential in materials protection and preservation (Louroubi et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-8-14(15(18)9-16)11(2)17(10)12-4-6-13(19-3)7-5-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHJRQFLDAYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


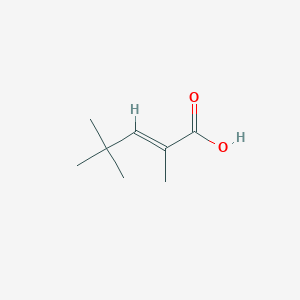
![Pyrimido[4,5-d][1,3]diazine-4-thiol](/img/structure/B3385040.png)
![3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3385046.png)
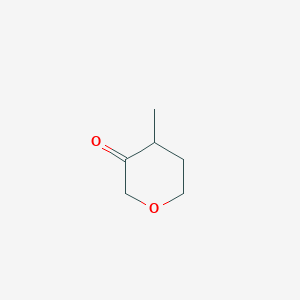
![3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B3385063.png)
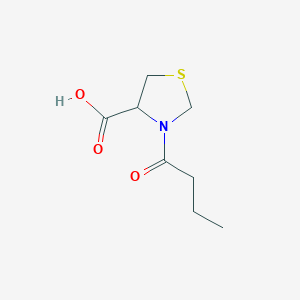
![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B3385076.png)
![6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B3385089.png)
![Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3385096.png)

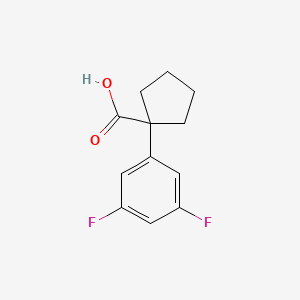
![5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3385106.png)
